N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound contains a benzodioxole moiety, known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 361.39 g/mol
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzodioxole ring and subsequent functionalization to introduce the thiazine moiety. Detailed methodologies can be found in specific chemical literature .
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit notable anticancer properties. For instance, compounds related to the benzodioxole structure have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antidiabetic Activity
In vivo studies have demonstrated that certain benzodioxole derivatives can act as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. For example, one derivative showed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for managing diabetes .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. While specific data for this compound is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria with varying minimal inhibitory concentrations (MICs). The structure–activity relationship suggests that modifications in the benzodioxole structure can enhance antimicrobial properties .
The biological activities of this compound are thought to be mediated through several pathways:
- Inhibition of Kinases : Some studies suggest that benzodioxole derivatives may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antioxidant Properties : The presence of phenolic structures in benzodioxoles contributes to their antioxidant capabilities, which can protect cells from oxidative stress.
Case Studies
A notable study evaluated a series of benzodioxole derivatives for their anticancer activity. Among these, one compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 26 µM. Further investigation revealed that this compound induced apoptosis through the mitochondrial pathway .
Another study focused on the antidiabetic potential of related compounds where several derivatives were tested for α-amylase inhibition. The most potent inhibitor exhibited an IC50 value of 0.68 µM and showed minimal toxicity toward normal cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSITYQUGPJSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.